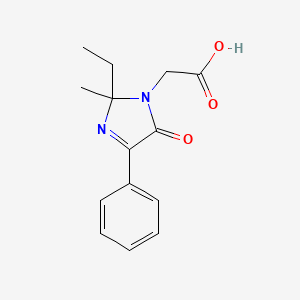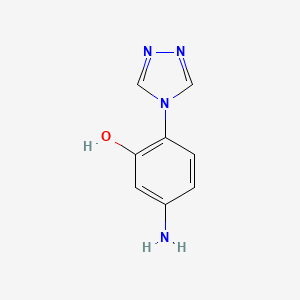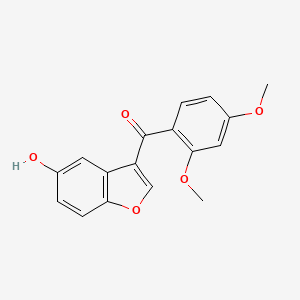
3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(chlorométhyl)-4-cyclopropyl-5-méthyl-4H-1,2,4-triazole est un composé hétérocyclique qui présente un cycle triazole substitué par des groupes chlorométhyl, cyclopropyle et méthyle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(chlorométhyl)-4-cyclopropyl-5-méthyl-4H-1,2,4-triazole implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la cyclopropylamine avec un agent chlorométhylant, suivie de la cyclisation avec un précurseur de triazole approprié. Les conditions de réaction exigent souvent l'utilisation de catalyseurs et des paramètres spécifiques de température et de pression pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Cela comprend souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler avec précision les paramètres de réaction .
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(chlorométhyl)-4-cyclopropyl-5-méthyl-4H-1,2,4-triazole peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants ou d'autres dérivés.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le groupe chlorométhyle peut participer à des réactions de substitution nucléophile, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et des nucléophiles comme l'azoture de sodium pour les réactions de substitution. Les conditions de réaction impliquent généralement des températures, des solvants et des catalyseurs contrôlés pour obtenir les transformations souhaitées .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de triazole, tandis que les réactions de substitution peuvent produire une large gamme de triazoles substitués .
Applications de la recherche scientifique
Le 3-(chlorométhyl)-4-cyclopropyl-5-méthyl-4H-1,2,4-triazole a plusieurs applications de recherche scientifique :
Mécanisme d'action
Le mécanisme d'action du 3-(chlorométhyl)-4-cyclopropyl-5-méthyl-4H-1,2,4-triazole implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe chlorométhyle peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, entraînant divers effets biologiques. La structure unique du composé lui permet d'interagir avec des enzymes et des récepteurs spécifiques, modulant leur activité et influençant les processus cellulaires .
Applications De Recherche Scientifique
3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-4-cyclopropyl-5-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de triazole avec différents substituants, tels que :
- 3-(chlorométhyl)-4-éthyl-5-méthyl-4H-1,2,4-triazole
- 3-(bromométhyl)-4-cyclopropyl-5-méthyl-4H-1,2,4-triazole
- 3-(chlorométhyl)-4-cyclopropyl-5-éthyl-4H-1,2,4-triazole
Unicité
Ce qui distingue le 3-(chlorométhyl)-4-cyclopropyl-5-méthyl-4H-1,2,4-triazole, c'est sa combinaison spécifique de substituants, qui confère des propriétés chimiques et biologiques uniques. La présence du groupe cyclopropyle ajoute de la rigidité à la molécule, tandis que le groupe chlorométhyle fournit un site réactif pour des modifications chimiques ultérieures .
Propriétés
Formule moléculaire |
C7H10ClN3 |
|---|---|
Poids moléculaire |
171.63 g/mol |
Nom IUPAC |
3-(chloromethyl)-4-cyclopropyl-5-methyl-1,2,4-triazole |
InChI |
InChI=1S/C7H10ClN3/c1-5-9-10-7(4-8)11(5)6-2-3-6/h6H,2-4H2,1H3 |
Clé InChI |
NRYIXFDNFICHHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C2CC2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(7-(3-Ethyl-1,2,4-oxadiazol-5-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetic acid](/img/structure/B11786532.png)


![6-(4,5-Dimethoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11786557.png)

![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)

